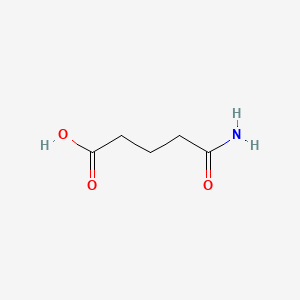

Glutaramic acid

Cat. No. B1213335

Key on ui cas rn:

25335-74-4

M. Wt: 131.13 g/mol

InChI Key: GTFMAONWNTUZEW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08168828B2

Procedure details

Several processes were reported for the synthesis of (S)-Pregabalin. One such process is illustrated in drugs of the future, 24 (8), 862-870 (1999), represented as scheme-1. In which 3-isobutylglutaric acid, compound 2, is converted into the corresponding anhydride, compound 3, by treatment with refluxing acetic anhydride. The reaction of the anhydride with NH4OH produces the glutaric acid mono-amide, compound 4, which is resolved with (R)-1-phenylethylamine, yielding the (R)-phenyl ethylamine salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, compound 5. Combining the salt with an acid liberates the (R)-enantiomer, compound 6. Finally, a Hoffmann's degradation with Br2/NaOH provides (S)-Pregabalin. A disadvantage of this method is that, it requires separating the two enantiomer thereby resulting in the loss of half of the product, such that the process cost is high.

[Compound]

Name

( 8 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

compound 2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

compound 3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

CC(C[C@H](C[NH2:11])CC(O)=O)C.C([CH:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18](O)=[O:19])C(C)C.C(OC(=O)C)(=O)C.[NH4+].[OH-]>>[C:18]([NH2:11])(=[O:19])[CH2:17][CH2:16][CH2:21][C:22]([OH:24])=[O:23] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C[C@@H](CC(=O)O)CN

|

Step Two

[Compound]

|

Name

|

( 8 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C(CC(=O)O)CC(=O)O

|

Step Four

[Compound]

|

Name

|

compound 2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

compound 3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Eight

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC(=O)O)(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |